molecular formula C9H18N2O4S2 B135382 Bis(T-butylsulfonyl)diazomethane CAS No. 138529-84-7

Bis(T-butylsulfonyl)diazomethane

Cat. No.: B135382
CAS No.: 138529-84-7
M. Wt: 282.4 g/mol
InChI Key: SAFWZKVQMVOANB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(T-butylsulfonyl)diazomethane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[tert-butylsulfonyl(diazo)methyl]sulfonyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S2/c1-8(2,3)16(12,13)7(11-10)17(14,15)9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFWZKVQMVOANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619168
Record name 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138529-84-7
Record name 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(T-butylsulfonyl)diazomethane
Reactant of Route 2
Reactant of Route 2
Bis(T-butylsulfonyl)diazomethane
Reactant of Route 3
Bis(T-butylsulfonyl)diazomethane
Reactant of Route 4
Bis(T-butylsulfonyl)diazomethane
Reactant of Route 5
Bis(T-butylsulfonyl)diazomethane
Reactant of Route 6
Bis(T-butylsulfonyl)diazomethane

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